molecular formula C10H10N2O3 B1438685 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid CAS No. 1099119-78-4

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid

Cat. No. B1438685
CAS RN: 1099119-78-4
M. Wt: 206.2 g/mol
InChI Key: GXMPRVGQKVEKHW-ONEGZZNKSA-N
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Description

“2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid” is a chemical compound with the CAS Number: 1099119-78-4 . It has a molecular weight of 206.2 . The IUPAC name of this compound is { [(2E)-3- (3-pyridinyl)-2-propenoyl]amino}acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of enaminoketones, closely related to 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid, in synthesizing a wide range of heterocyclic compounds. For instance, enaminoketones undergo self-condensation in acetic acid to produce trisubstituted pyridine derivatives in excellent yields. This process, explored under both microwave irradiation and conventional heating conditions, marks a novel approach in the synthesis of 2,6-diarylnicotinaldehydes and highlights the versatility of enaminoketones as precursors in generating complex heterocyclic structures (Shankaraiah et al., 2015).

Novel Syntheses of Indenopyrimidine and Related Derivatives

The reaction of enaminones with various amines and amides, akin to the functional group interactions of this compound, facilitates the synthesis of novel indenopyrimidine, indenopyridine, fluorenone, and indenopyran derivatives. These syntheses underscore the reactivity and application of enaminones in constructing diverse and structurally complex molecules, expanding the toolkit available for medicinal chemistry and material science research (Elmaati et al., 2004).

Development of Catalytic Systems

A study on the reactions of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid ligand with various copper salts yielded multiple Cu(II) complexes that showcased exceptional catalytic performance in ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This research illustrates the potential of this compound derivatives in catalysis, providing a sustainable approach to important chemical transformations (Xie et al., 2014).

Facilitating Regioselective Synthesis

Investigations into the reactivity of β-enamino ketones, which share structural features with this compound, with alkynes in the presence of rhenium catalysts have led to a regioselective synthesis of multisubstituted pyridines. This method leverages the strategic positioning of N-acetyl moieties for the selective formation of the pyridines, demonstrating a novel pathway for the construction of pyridine derivatives with potential applications in drug development and materials science (Yamamoto et al., 2012).

properties

IUPAC Name

2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPRVGQKVEKHW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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